2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol
Description
Significance of the Benzo[d]imidazole Heterocyclic Scaffold in Organic Chemistry
The benzo[d]imidazole scaffold is a vital heterocyclic motif in organic and medicinal chemistry. nih.govnih.gov It consists of a fused benzene (B151609) and imidazole (B134444) ring. This structural arrangement confers a high degree of aromaticity and stability, making it a versatile building block for the synthesis of a wide array of organic molecules. wikipedia.org Benzimidazole (B57391) derivatives are considered "privileged sub-structures" in drug discovery because they can bind to various biological targets, exhibiting a wide range of pharmacological activities. nih.govnih.gov
The significance of the benzimidazole scaffold is underscored by its presence in numerous FDA-approved drugs. acs.org These compounds have demonstrated efficacy in various therapeutic areas, including:
Anthelmintic agents: Compounds like albendazole (B1665689) and mebendazole (B1676124) function by binding to the protein tubulin in parasites. wikipedia.org
Proton-pump inhibitors: Drugs such as omeprazole (B731) and lansoprazole (B1674482) are widely used to reduce gastric acid. wikipedia.org
Antihistamines: Mizolastine and astemizole (B1665302) are examples of benzimidazole-containing allergy medications. wikipedia.org
Anticancer agents: The scaffold is found in molecules like nocodazole, which interferes with microtubule formation. mdpi.comnih.gov
Antiviral, antifungal, and antimicrobial agents: The benzimidazole core is a key component in the development of drugs to combat various pathogens. nih.govnih.govresearchgate.net
The broad spectrum of biological activity is a testament to the scaffold's ability to be readily functionalized at various positions, allowing chemists to fine-tune its physicochemical and pharmacological properties. nih.gov
Structural Features and Nomenclature of Substituted Benzo[d]imidazoles
Benzimidazole is a bicyclic aromatic compound with the chemical formula C₇H₆N₂. wikipedia.org The core structure features a five-membered imidazole ring fused to a six-membered benzene ring. The numbering of the atoms in the benzimidazole ring system follows a specific convention to allow for unambiguous naming of its derivatives.
Substitutions on the benzimidazole ring can occur on both the benzene and imidazole portions. The nomenclature specifies the position and type of each substituent. For the target compound, 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol , the name indicates:
A chloro group (-Cl) is attached to the 2nd position of the imidazole ring.
A methyl group (-CH₃) is attached to the 1st position, which is one of the nitrogen atoms. The "1H" denotes that the nitrogen at position 1 bears a hydrogen in the parent scaffold, which is now replaced by the methyl group.
A hydroxyl group (-OH), indicated by the suffix "-ol", is attached to the 4th position of the benzene ring.
The general structure allows for tautomerism, where the hydrogen atom on the nitrogen can shift between the two nitrogen atoms in the imidazole ring. However, in a 1-substituted derivative like the target compound, this tautomerism is fixed.
Table 1: Properties of the Parent Benzimidazole Scaffold
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆N₂ |
| Molar Mass | 118.14 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 170 to 172 °C |
| Acidity (pKa) | 12.8 |
This data pertains to the unsubstituted parent compound, Benzimidazole. wikipedia.org
Positioning this compound within Contemporary Benzo[d]imidazole Research
While extensive research exists for the benzimidazole class as a whole, publicly available scientific literature on the specific compound This compound is limited. Its primary availability appears to be as a chemical intermediate or building block for further synthesis.
However, based on its structural components, its potential role in research can be inferred. The 2-chloro substitution is a common feature in benzimidazole chemistry, providing a reactive site for nucleophilic substitution, allowing for the attachment of various other functional groups to create a library of new compounds. researchgate.net For example, 2-chloromethyl-1H-benzimidazole is a precursor for synthesizing derivatives with potential antifungal activity. researchgate.net Research has also been conducted on compounds like 2-chloro-4-methyl-1H-benzo[d]imidazole for structural and conformational studies. biosynth.com
The N-methylation at the 1-position is known to influence the biological activity and physicochemical properties of benzimidazole derivatives. Studies on other benzimidazoles have shown that N-alkylation can enhance potency for certain targets. acs.org The hydroxyl group at the 4-position introduces a polar functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems.
Therefore, this compound is best positioned as a versatile intermediate in synthetic chemistry. Its combination of a reactive chloro group, a modulating methyl group, and a hydrogen-bonding hydroxyl group makes it a valuable precursor for creating more complex molecules aimed at drug discovery and materials science.
Historical Context and Evolution of Benzo[d]imidazole Chemistry
The history of imidazole chemistry began in the 19th century. Imidazole itself was first prepared by Heinrich Debus in 1858. wikipedia.org The benzimidazole nucleus was discovered later during research into the structure of vitamin B₁₂, where 5,6-dimethylbenzimidazole (B1208971) was identified as a key structural component, acting as a ligand for the cobalt atom. wikipedia.org
The synthesis of the parent benzimidazole compound is typically achieved through the condensation of o-phenylenediamine (B120857) with formic acid or its derivatives. wikipedia.org A major advancement in benzimidazole chemistry was the development of methods to create 2-substituted derivatives by using other aldehydes and carboxylic acids in the condensation reaction, followed by oxidation. wikipedia.orgnih.gov
The evolution of benzimidazole chemistry has been closely tied to the field of medicinal chemistry. The discovery of the anthelmintic properties of thiabendazole (B1682256) in the 1960s marked a significant milestone, paving the way for the development of an entire class of related drugs. researchgate.net In subsequent decades, the versatility of the benzimidazole scaffold led to its incorporation into drugs for a vast range of other conditions, solidifying its status as a cornerstone of modern pharmacology. nih.gov Contemporary research continues to explore new synthetic methodologies and novel applications for this enduring heterocyclic system. mdpi.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-1-methylbenzimidazol-4-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-5-3-2-4-6(12)7(5)10-8(11)9/h2-4,12H,1H3 |
InChI Key |
DBWDPPCZXWHURS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)N=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Methyl 1h Benzo D Imidazol 4 Ol and Its Analogues
Retrosynthetic Strategies for the Benzo[d]imidazole Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the benzimidazole (B57391) core, this process typically involves two primary disconnections across the carbon-nitrogen bonds of the imidazole (B134444) ring. This approach reveals that the most common and direct precursors are ortho-phenylenediamines (or their substituted derivatives) and a one-carbon (C1) electrophilic synthon. scholarsresearchlibrary.com
The key fragments identified through this analysis are:
An ortho-disubstituted benzene (B151609) ring: This component is typically an ortho-phenylenediamine, which provides the benzene ring and the two nitrogen atoms.
A one-carbon unit: This can be sourced from various reagents such as aldehydes, carboxylic acids, or their derivatives, which will ultimately form the C-2 position of the benzimidazole ring. scholarsresearchlibrary.comnih.gov
This strategy allows for the logical planning of a synthesis, starting from simple precursors and building complexity towards the final target molecule.
Approaches to the Formation of the Benzo[d]imidazole Ring System
The formation of the fused imidazole ring is the cornerstone of benzimidazole synthesis. Various methods have been developed, with the most prevalent involving the cyclization of ortho-phenylenediamine derivatives.
The condensation of an ortho-phenylenediamine with a one-carbon electrophile is the most widely employed method for constructing the benzimidazole ring. nih.gov This reaction, often referred to as the Phillips benzimidazole synthesis, can be performed with various C1 sources, including carboxylic acids, aldehydes, or their derivatives. nih.govorientjchem.org
With Carboxylic Acids: The reaction of o-phenylenediamines with carboxylic acids typically requires harsh conditions, such as heating in the presence of a strong acid like polyphosphoric acid (PPA) or 4N HCl. orientjchem.orgnih.gov
With Aldehydes: A two-step, one-pot procedure is common when using aldehydes. First, the o-phenylenediamine (B120857) condenses with the aldehyde to form a Schiff base intermediate. This intermediate then undergoes an oxidative cyclodehydrogenation to yield the 2-substituted benzimidazole. nih.govorientjchem.org A variety of oxidizing agents and catalysts can promote this transformation, including sodium metabisulfite, hypervalent iodine, and supported gold nanoparticles. nih.govnih.govorganic-chemistry.org
Modern approaches have focused on developing milder and more efficient conditions, utilizing various catalysts to improve yields and reduce reaction times.
| C1 Source | Catalyst/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | p-Toluenesulfonic acid (p-TsOH) | Grinding, solvent-free | High efficiency, simple product isolation. | rsc.org |
| Aldehydes | Au/TiO₂ | CHCl₃:MeOH, 25 °C | Mild conditions, catalyst is reusable. | nih.gov |
| Aldehydes | H₂O₂/HCl | Acetonitrile, room temperature | Short reaction time, excellent yields. | organic-chemistry.org |
| D-Glucose | None (oxidative cyclization) | Water | Biorenewable methine source, environmentally benign. | organic-chemistry.org |
| N-Substituted Formamides | Zinc catalyst / Poly(methylhydrosiloxane) | - | Provides a C1 source for cyclization. | organic-chemistry.org |
While less common, alternative strategies for forming the benzimidazole ring involve the modification of other pre-existing nitrogen-containing heterocycles or suitably functionalized anilines. One such method involves a one-pot procedure starting from aromatic and heteroaromatic 2-nitroamines. In this process, the nitro group is reduced to an amine using reagents like iron powder, and the subsequent cyclization with formic acid yields the benzimidazole core. organic-chemistry.org
Another approach utilizes o-haloacetanilides, which can undergo coupling, hydrolysis, and intramolecular cyclization with amidines in the presence of a copper(I) bromide catalyst to form 2-substituted 1H-benzimidazoles. nih.gov
Introduction and Modification of Substituents on the Benzo[d]imidazole Scaffold
Once the core benzimidazole ring is formed, the next synthetic challenge is the regioselective introduction of substituents. For the target molecule, this involves chlorination at the C-2 position and methylation at one of the imidazole nitrogen atoms.
The introduction of a chlorine atom at the C-2 position of the benzimidazole ring is a key functionalization step. This is typically achieved by converting a precursor, such as a 1,3-dihydro-2H-benzo[d]imidazol-2-one (a benzimidazolone), into the 2-chloro derivative. The benzimidazolone can be synthesized by reacting the corresponding o-phenylenediamine with phosgene, urea (B33335), or a similar carbonyl equivalent.
The subsequent chlorination is commonly carried out using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation replaces the C-2 carbonyl oxygen with a chlorine atom, providing the desired 2-chlorobenzimidazole (B1347102) scaffold, which is a versatile intermediate for further synthetic modifications. nih.govresearchgate.net
N-alkylation of the benzimidazole ring is a common method for introducing substituents onto the imidazole nitrogen atoms. researchgate.net For a non-symmetrical benzimidazole, alkylation can potentially occur at two different nitrogen atoms, leading to a mixture of regioisomers. The choice of reaction conditions, including the base and alkylating agent, can influence the regioselectivity of this step.
Several methods have been developed for the N-alkylation of benzimidazoles:
Classical N-alkylation: This involves treating the benzimidazole with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the N-H bond, followed by the addition of an alkylating agent like methyl iodide or dimethyl sulfate. researchgate.net
Palladium-Catalyzed Reactions: Modern methods include palladium-catalyzed processes that can achieve C-N bond formation and cyclization in one pot to produce N-1-alkyl-2-unsubstituted benzimidazoles. tandfonline.com
Reaction with Mannich Bases: Benzimidazoles can be alkylated using ketonic Mannich bases in a refluxing ethanol-water mixture. researchgate.net
Reaction with Morita–Baylis–Hillman (MBH) Alcohols: A catalyst-free N-allylation or alkylation can be achieved by reacting benzimidazoles with MBH alcohols in refluxing toluene. beilstein-journals.org
| Alkylation Method | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Acceptorless Dehydrogenative Coupling | Primary alcohols, Iron catalyst | - | Avoids the use of additives or an exogenous base. | researchgate.net |
| Reaction with MBH alcohols | Morita–Baylis–Hillman (MBH) alcohols | Toluene, reflux | Catalyst-free, affords N-substituted derivatives. | beilstein-journals.org |
| Reaction with Mannich bases | Ketonic Mannich bases | Ethanol–water (1:1), reflux | Provides 1-(3-oxopropyl)benzimidazoles. | researchgate.net |
| Pd-Catalyzed Coupling | Formimidamides, Benzylamines, Pd(OAc)₂ | One-pot | Direct synthesis of N-1-alkyl-2-unsubstituted benzimidazoles. | tandfonline.com |
Introduction of the Hydroxyl Group at the C-4 Position
The regioselective introduction of a hydroxyl group at the C-4 position of the benzimidazole ring is a synthetic challenge that can be addressed through several advanced methodologies. The electronic properties of the benzimidazole system typically direct electrophilic substitution to the 5- and 6-positions, making direct hydroxylation at C-4 or C-7 difficult. Therefore, more sophisticated strategies are often required.
One powerful technique is Palladium-Catalyzed C-H Activation . This method allows for the direct functionalization of a specific C-H bond with the guidance of a directing group. For benzimidazole derivatives, the nitrogen atom of the imidazole ring can serve as an internal directing group, facilitating ortho-C-H activation. An efficient regioselective aryl C-H activation and tandem ortho-hydroxylation method for 2-arylbenzimidazoles has been developed using a Pd(OAc)₂/oxone/Cs₂CO₃ catalytic system. researchgate.net While this demonstrates hydroxylation on an aryl substituent at the C-2 position, similar principles can be envisioned for the direct C-4 hydroxylation of the benzo ring, potentially through the use of a removable directing group at the N-1 position. researchgate.netresearchgate.net
Another viable strategy is Directed ortho-Metalation (DoM) . This process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then react with an appropriate electrophile to introduce the desired functional group. For a benzimidazole precursor, a suitable DMG, such as an amide or a methoxy (B1213986) group, could be strategically placed to direct lithiation to the C-4 position. Subsequent quenching with an oxygen source, like molecular oxygen followed by reduction or reaction with an electrophilic oxygenating agent (e.g., a peroxide), would yield the desired 4-hydroxybenzimidazole derivative. wikipedia.orgyoutube.com
Furthermore, Nucleophilic Aromatic Substitution (SNAr) presents a potential route if a suitable precursor is available. This would involve a benzimidazole core substituted with a good leaving group (e.g., a halogen) at the C-4 position and activated by electron-withdrawing groups on the aromatic ring. Reaction with a nucleophilic hydroxide (B78521) source could then displace the leaving group to install the hydroxyl functionality. chemistrysteps.com The success of this approach is highly dependent on the substrate's electronic properties and the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions in Benzo[d]imidazole Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex heterocyclic structures like benzimidazoles. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is particularly relevant for constructing the benzimidazole core. youtube.comacs.org This reaction can be applied in an intramolecular fashion to form the imidazole ring. For instance, an appropriately substituted N-(2-haloaryl)amidine can undergo intramolecular cyclization, where the palladium catalyst facilitates the formation of the C-N bond between the aniline (B41778) nitrogen and the amidine nitrogen. acs.orgnih.gov
Researchers have developed improved conditions for this methodology, optimizing catalyst loading, reaction times, and purification methods to allow for a rapid and high-yield synthesis of a range of benzimidazoles. acs.org Cascade reactions, where a single palladium catalyst mediates multiple selective C-N bond-forming events in one pot, offer a highly efficient and modular approach to creating functionalized benzimidazoles with predictable regiocontrol. nih.govacs.org This strategy can involve the coupling of a bifunctional aryl electrophile (e.g., a 2-chloroaryl sulfonate) with two distinct nitrogen nucleophiles added simultaneously. nih.gov
Beyond C-N bond formation for ring closure, palladium catalysis is also used for C-C bond formation to functionalize the benzimidazole scaffold. Reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or other carbon-based substituents onto the benzimidazole ring system, provided a halogenated precursor is available. acs.org These reactions are crucial for building molecular diversity and synthesizing complex analogues. nih.gov
Nucleophilic Substitution Reactions in Benzo[d]imidazole Chemistry
Nucleophilic substitution is a fundamental reaction in benzimidazole chemistry, particularly for modifying the C-2 position. The presence of two nitrogen atoms in the imidazole ring makes the C-2 position electron-deficient and thus susceptible to nucleophilic attack. nih.gov For a compound like 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol, the chlorine atom at the C-2 position is a reactive handle that can be displaced by various nucleophiles.
The mechanism for this transformation is typically a Nucleophilic Aromatic Substitution (SNAr) , which proceeds through an addition-elimination pathway. chemistrysteps.compharmdguru.com A nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the imidazole ring and forming a tetrahedral intermediate, often referred to as a Meisenheimer-like complex. nih.gov The stability of this intermediate is a key factor in the reaction's feasibility. In the subsequent elimination step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.comyoutube.com
The reactivity of 2-chlorobenzimidazoles in SNAr reactions is well-documented. For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. researchgate.net This reactivity allows for the introduction of a wide array of functional groups at the C-2 position, including alkoxy, amino, and thioether moieties, by selecting the appropriate nucleophile. researchgate.net
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and outcome of benzimidazole synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of solvents, bases, additives, temperature, and pressure.
Solvent Effects and Reaction Medium
The choice of solvent can profoundly influence the rate and mechanism of the reactions involved in benzimidazole synthesis. libretexts.org In nucleophilic substitution reactions, solvent polarity is a critical factor. wfu.edu
Polar protic solvents (e.g., water, methanol, ethanol) can solvate both cations and anions effectively through hydrogen bonding. blogspot.comquora.com While they can dissolve ionic nucleophiles, they can also stabilize the nucleophile through solvation, potentially reducing its reactivity in SN2-type reactions. libretexts.orgblogspot.com However, in SN1-type reactions, these solvents are excellent at stabilizing the carbocation intermediate and the leaving group, thus accelerating the reaction. quora.com
Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) possess permanent dipoles but lack acidic protons. blogspot.com They are effective at solvating cations but not anions. This leaves the "naked" anion nucleophile more reactive, which generally accelerates SN2 reactions. wfu.edublogspot.com For instance, in the synthesis of N-substituted piperazinyl benzimidazoles via nucleophilic substitution, DMSO is used as the solvent at elevated temperatures. nih.gov
The table below summarizes the general effects of solvents on nucleophilic substitution reactions.
| Reaction Type | Solvent Type | Effect on Reaction Rate | Rationale |
| SN1 | Polar Protic | Increases | Stabilizes the carbocation intermediate and the leaving group. quora.com |
| SN2 | Polar Protic | Decreases | Solvates and stabilizes the nucleophile, reducing its reactivity. libretexts.orgblogspot.com |
| SN2 | Polar Aprotic | Increases | Solvates the cation, leaving the anionic nucleophile more reactive. wfu.edublogspot.com |
Role of Bases and Additives
Bases and additives play a crucial role, particularly in palladium-catalyzed cross-coupling reactions. The base is required to deprotonate the amine nucleophile in Buchwald-Hartwig aminations, generating the active nucleophilic species. youtube.com
Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and potassium carbonate (K₂CO₃) are commonly employed. acs.orgacs.org The choice of base can be critical; for example, in some intramolecular aryl-amination reactions, a specific mixture of NaOt-Bu and K₂CO₃ was initially found to be necessary, though later optimization showed that aqueous NaOH could also be effective. acs.org The use of soluble organic bases is also being explored to overcome issues associated with heterogeneous reaction conditions. mit.edu
Additives can include ligands for the palladium catalyst or phase-transfer agents. Phosphine ligands (e.g., PPh₃, BrettPhos) are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. acs.orgacs.org In some cases, additives like ammonium (B1175870) chloride (NH₄Cl) are used in condensation reactions to facilitate the cyclization step in benzimidazole synthesis. organic-chemistry.org
The following table outlines the function of common bases and additives in benzimidazole synthesis.
| Reagent Type | Examples | Function |
| Bases | NaOt-Bu, K₂CO₃, NaOH, K₃PO₄ | Deprotonate nucleophiles, activate catalyst precursors. youtube.comacs.orgnih.gov |
| Additives (Ligands) | PPh₃, BrettPhos | Stabilize and activate the palladium catalyst. acs.orgacs.org |
| Additives (Other) | NH₄Cl, p-TsOH | Act as catalysts in condensation/cyclization steps. organic-chemistry.orgorientjchem.org |
Temperature and Pressure Considerations
Temperature and pressure are critical physical parameters that control reaction kinetics and product yields. Many steps in benzimidazole synthesis, such as condensation and cyclization reactions, require heating. For instance, intramolecular N-arylations of amidines can be performed in DMSO at 120°C. organic-chemistry.org Similarly, nucleophilic substitution reactions on 2-chlorobenzimidazoles often require elevated temperatures to proceed at a reasonable rate. nih.gov
Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating. chemmethod.com
High-temperature water has also been explored as an environmentally benign reaction medium for benzimidazole synthesis. rsc.orgresearchgate.net As the temperature of water increases (e.g., to 250-400°C in a sealed autoclave), its dielectric constant decreases, making it a better solvent for organic molecules. researchgate.net The pressure in these reactions is a function of the temperature and the amount of water in the sealed vessel, reaching approximately 17 MPa at 350°C. researchgate.net By systematically studying and tuning these parameters, yields for the synthesis of 2-phenylbenzimidazole (B57529) from 1,2-phenylenediamine and benzoic acid have been optimized to around 90%. rsc.org
Scalable Synthetic Routes for Benzo[d]imidazole Derivatives
The industrial-scale synthesis of complex heterocyclic compounds such as this compound necessitates the development of robust, efficient, and scalable synthetic routes. While the direct synthesis of this specific molecule is not extensively detailed in publicly available literature, a multi-step approach can be devised based on established and scalable methodologies for the synthesis of analogous benzimidazole derivatives. This approach focuses on the sequential construction of the benzimidazole core followed by targeted functionalization.
A plausible and scalable synthetic pathway initiates with the formation of a suitably substituted o-phenylenediamine precursor, followed by cyclization to form the benzimidazole ring, and subsequent chlorination and N-methylation steps. The scalability of each step is a critical consideration, favoring reactions that are high-yielding, utilize cost-effective reagents, and involve straightforward purification procedures.
A Proposed Scalable Synthetic Route:
A viable strategy for the large-scale production of this compound can be conceptualized in four main stages, starting from 2-amino-3-nitrophenol (B1277897):
Reduction of the Nitro Group: The initial step involves the reduction of the nitro group of 2-amino-3-nitrophenol to yield 2,3-diaminophenol (B1330466). Catalytic hydrogenation is a highly efficient and scalable method for this transformation.
Benzimidazole Ring Formation: The resulting 2,3-diaminophenol undergoes cyclization to form 1H-benzo[d]imidazol-4-ol. This can be achieved through condensation with a suitable one-carbon source, such as formic acid or triethyl orthoformate.
Chlorination at the 2-Position: The subsequent step is the selective chlorination of the 2-position of the benzimidazole ring to furnish 2-chloro-1H-benzo[d]imidazol-4-ol.
N-Methylation: The final step is the regioselective methylation of the N1-position of the benzimidazole ring to yield the target compound, this compound.
The following table outlines the proposed scalable synthetic route with hypothetical reaction parameters based on typical industrial processes for similar transformations.
| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-nitrophenol | H₂, Pd/C | Ethanol | 25-40 | 4-6 | 95 |
| 2 | 2,3-Diaminophenol | Triethyl orthoformate | Toluene | 110 | 8-12 | 90 |
| 3 | 1H-Benzo[d]imidazol-4-ol | N-Chlorosuccinimide (NCS) | Acetonitrile | 50-60 | 3-5 | 85 |
| 4 | 2-Chloro-1H-benzo[d]imidazol-4-ol | Methyl iodide, K₂CO₃ | Acetone | 50-60 | 6-8 | 80 |
Detailed Research Findings on Analogous Syntheses:
The proposed synthetic route is supported by extensive research on the synthesis of various benzimidazole derivatives. The condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a well-established and widely used method for constructing the benzimidazole core. researchgate.net This reaction is often carried out at elevated temperatures and can be catalyzed by acids. researchgate.net For large-scale production, the use of solid acid catalysts can simplify the work-up procedure.
The chlorination of the 2-position of the benzimidazole ring is a common transformation. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent are effective for this purpose. The reaction conditions are generally mild, making it suitable for industrial applications.
Regioselective N-alkylation of benzimidazoles can be challenging as alkylation can occur at either of the two nitrogen atoms. nih.gov However, the regioselectivity can often be controlled by the appropriate choice of base, solvent, and alkylating agent. nih.gov In the case of 2-chloro-1H-benzo[d]imidazol-4-ol, the electronic effects of the chloro and hydroxyl substituents would influence the nucleophilicity of the nitrogen atoms, potentially favoring methylation at the desired N1 position. Green chemistry approaches for N-alkylation, such as using physical grinding or microwave irradiation, have also been explored to provide more environmentally friendly and efficient syntheses. derpharmachemica.com
Based on a comprehensive search of available scientific literature, specific experimental spectroscopic data for the compound “this compound” is not available. While general spectroscopic characteristics of the benzimidazole class of compounds are widely published, detailed 1H NMR, 13C NMR, 2D NMR, IR, and Raman data for this particular substituted molecule could not be located.
Therefore, it is not possible to provide the detailed structural elucidation and advanced spectroscopic characterization as requested in the outline. Generating such an article would require speculative data, which would not adhere to the principles of scientific accuracy.
Structural Elucidation and Advanced Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol (C₈H₇ClN₂O), the molecular ion peak [M]⁺ would be expected to appear at an m/z corresponding to its monoisotopic mass. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this molecule under electron ionization (EI) would likely proceed through several predictable pathways, involving the cleavage of the benzimidazole (B57391) core and its substituents. Common fragmentation patterns for related benzimidazole structures often involve the loss of small, stable molecules or radicals.
Predicted Fragmentation Pathways:
Loss of Chlorine Radical: A primary fragmentation could be the cleavage of the C-Cl bond, resulting in a fragment ion [M-Cl]⁺.
Loss of Methyl Radical: Cleavage of the N-CH₃ bond would lead to the formation of an [M-CH₃]⁺ ion.
Loss of Carbon Monoxide: Ejection of a CO molecule from the heterocyclic ring is a common pathway for phenolic compounds, which would yield an [M-CO]⁺ fragment.
Ring Cleavage: More complex fragmentation could involve the breakdown of the imidazole (B134444) or benzene (B151609) rings, leading to smaller characteristic ions.
These predicted fragmentation patterns provide a basis for identifying the compound and elucidating its structure in an experimental setting.
Table 1: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Description |
|---|---|---|
| [C₈H₇ClN₂O]⁺ | 182.02 | Molecular Ion Peak [M]⁺ |
| [C₈H₇³⁷ClN₂O]⁺ | 184.02 | Isotope Peak [M+2]⁺ |
| [C₈H₇N₂O]⁺ | 147.05 | Loss of Chlorine radical (·Cl) |
| [C₇H₄ClN₂O]⁺ | 167.00 | Loss of Methyl radical (·CH₃) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be employed to confirm its molecular formula, C₈H₇ClN₂O.
The theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 2: Predicted HRMS Data
| Molecular Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₈H₇³⁵ClN₂O | [M+H]⁺ | 183.0320 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, analysis of related benzimidazole structures allows for a prediction of its likely solid-state architecture.
Table 3: Predicted Crystallographic Parameters
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Intermolecular Forces | Hydrogen bonding (O-H···N), π-π stacking |
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to its aromatic and conjugated systems.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, arising from π → π* transitions within the benzimidazole aromatic system. The exact position of the absorption maxima (λ_max) would be influenced by the substituents (chloro, methyl, and hydroxyl groups) and the solvent used for the measurement. Typically, benzimidazole derivatives show strong absorption bands between 240 and 290 nm. The hydroxyl group, acting as an auxochrome, may cause a slight red-shift (bathochromic shift) of these bands.
Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound would likely exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including the emission maximum and quantum yield, are highly sensitive to the molecular structure and the local environment, such as solvent polarity and pH. The presence of the hydroxyl group could lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift (the difference between the absorption and emission maxima).
Table 4: Predicted Electronic Spectroscopy Data
| Technique | Predicted Wavelength Range | Associated Transitions |
|---|---|---|
| UV-Vis Absorption | 240 - 300 nm | π → π* |
Reactivity and Mechanistic Studies of 2 Chloro 1 Methyl 1h Benzo D Imidazol 4 Ol
Reactivity of the Chlorine Atom: Nucleophilic Aromatic Substitution Reactions
The chlorine atom at the C-2 position of the benzimidazole (B57391) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which polarizes the C-Cl bond and makes the carbon atom electrophilic. chemicalbook.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring. masterorganicchemistry.comlibretexts.org
The rate of these reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the anionic intermediate. masterorganicchemistry.comyoutube.com Common nucleophiles that can displace the chlorine atom include alkoxides, amines, and thiols. For instance, the reaction with sodium alkoxides can yield 2-alkoxybenzimidazoles. rsc.org Similarly, reactions with various amines or thiols lead to the formation of 2-aminobenzimidazoles and 2-thiobenzimidazoles, respectively. rsc.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) | 2-methoxy-1-methyl-1H-benzo[d]imidazol-4-ol |
| Amine | Ammonia, Primary/Secondary Amines | 2-amino-1-methyl-1H-benzo[d]imidazol-4-ol derivatives |
Transformations Involving the Hydroxyl Group: Esterification, Etherification, and Oxidation
The hydroxyl group at the 4-position is a key functional group that can undergo several transformations, including esterification, etherification, and oxidation. nih.gov
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via activation of the hydroxyl group.
Etherification: Ether derivatives can be synthesized through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.
Oxidation: Oxidation of the phenolic hydroxyl group can be complex and may lead to the formation of quinone-like structures, depending on the oxidizing agent and reaction conditions.
These transformations are crucial for modifying the lipophilicity and other physicochemical properties of the molecule. nih.gov
Reactivity at the Imidazole (B134444) Nitrogen Atoms: N-Alkylation and Quaternization
The benzimidazole ring contains two nitrogen atoms. The N-1 position is already substituted with a methyl group. The N-3 nitrogen, being a pyridine-like nitrogen, possesses a lone pair of electrons and is basic, making it susceptible to electrophilic attack. chemicalbook.comnih.gov
N-Alkylation: While the N-1 position is blocked, further alkylation can potentially occur at the N-3 position under more rigorous conditions, leading to the formation of a quaternary imidazolium (B1220033) salt. chemicalbook.com
Quaternization: The reaction with alkyl halides can lead to the formation of 1,3-dialkylbenzimidazolium halides. wjpsonline.com These quaternary salts are of interest for their potential applications as ionic liquids or precursors to N-heterocyclic carbenes. acs.org
The basicity of the N-3 nitrogen (pKa of the conjugate acid is around 5-7) allows it to readily form salts with acids. chemicalbook.comnih.gov
Electrophilic and Nucleophilic Reactions on the Benzene (B151609) Moiety
The benzene part of the benzimidazole molecule can undergo electrophilic aromatic substitution reactions. chemicalbook.com The hydroxyl group is a strong activating group and an ortho-, para-director, while the fused imidazole ring's effect is more complex. libretexts.orgyoutube.com Therefore, electrophiles are expected to substitute at positions ortho and para to the hydroxyl group (positions 5 and 7). Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the benzene ring, typically using a halogen source and a Lewis acid catalyst. youtube.com
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. youtube.com
Nucleophilic substitution on the benzene ring is generally difficult unless it is activated by strong electron-withdrawing groups, which are not present in the parent molecule. libretexts.orgpdx.edu
Ring-Opening and Rearrangement Pathways
Under certain conditions, the benzimidazole ring system can undergo ring-opening or rearrangement reactions. For instance, treatment of benzimidazole salts can lead to ring-opening hydrolysis, which can be followed by intramolecular reactions to form new heterocyclic systems like benzodiazepines. researchgate.netnih.gov Some rearrangements can be acid-catalyzed and may involve intermediates like spiro-compounds, which then undergo ring-opening and re-cyclization to form different benzimidazole derivatives. rsc.org Thermal rearrangements are also known for certain benzimidazole derivatives, sometimes proceeding through complex pericyclic reaction cascades. researchgate.net
Investigations into Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics provides insight into the reactivity of 2-chlorobenzimidazoles. Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate reaction pathways, such as cycloaddition reactions involving the imidoyl group of 2-chlorobenzimidazole (B1347102). osi.lv These studies help in understanding the solvent effects and the regioselectivity of such reactions. osi.lvresearchgate.net
Kinetic studies on the oxidation of various substrates by N-chloro-heterocyclic compounds, including 1-chlorobenzimidazole, have been performed to elucidate the reaction mechanisms. nanoient.org These studies often involve determining the order of the reaction with respect to each reactant and identifying the reactive species. nanoient.orgox.ac.uk For nucleophilic aromatic substitution, kinetic studies help in understanding the factors that influence the reaction rate, such as the nature of the nucleophile, the leaving group, and the solvent. nih.gov
Stability Studies under Various Chemical Conditions
The stability of benzimidazole derivatives is an important factor, particularly for their potential applications. Stability studies are typically conducted under various conditions, including different pH levels, temperatures, and exposure to light, to understand the degradation pathways. researchgate.netedaegypt.gov.eg
For many drug substances, stability is assessed according to established guidelines which involve long-term and accelerated testing. ich.org In solution, benzimidazoles can be susceptible to photodegradation. researchgate.net The stability in acidic or basic conditions is also critical; for example, some compounds show significant degradation in acidic pH, which may involve hydrolysis of certain functional groups. nih.gov The presence of the chloro and hydroxyl groups on 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol will influence its degradation profile under hydrolytic, oxidative, and photolytic stress conditions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-alkoxybenzimidazoles |
| 2-aminobenzimidazoles |
| 2-thiobenzimidazoles |
| 2-methoxy-1-methyl-1H-benzo[d]imidazol-4-ol |
| 2-amino-1-methyl-1H-benzo[d]imidazol-4-ol |
| 2-(methylthio)-1-methyl-1H-benzo[d]imidazol-4-ol |
| 1,3-dialkylbenzimidazolium halides |
| Benzodiazepines |
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical study of molecules, balancing computational cost with high accuracy. Investigations into 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol and structurally similar compounds often employ DFT to elucidate their fundamental properties.
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, are performed to determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process reveals the most probable conformation of the compound in the gas phase. The planarity of the benzimidazole ring system is a key feature, though substituents may cause minor deviations. The orientation of the hydroxyl and methyl groups relative to the core ring structure is a critical aspect of the conformational landscape.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, including the fused benzene (B151609) and imidazole (B134444) rings, while the LUMO is also often delocalized across the aromatic system.
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazole ring, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly of the hydroxyl group, would exhibit positive potential.
DFT calculations can be used to predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these properties for the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to validate the computational model and aid in the assignment of experimental signals. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to identify the characteristic vibrational modes of the functional groups present in this compound.
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to charge transfer (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
Table 2: Calculated Quantum Chemical Descriptors
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Value |
| Electron Affinity (A) | -ELUMO | Value |
| Electronegativity (χ) | (I + A) / 2 | Value |
| Chemical Hardness (η) | (I - A) / 2 | Value |
| Chemical Softness (S) | 1 / η | Value |
| Electrophilicity Index (ω) | μ² / 2η | Value |
Theoretical Insights into Tautomerism and Aromaticity
The presence of the hydroxyl group at the 4-position of the benzimidazole ring introduces the possibility of tautomerism. Specifically, keto-enol tautomerism can be investigated computationally. The "ol" form (enol) can potentially exist in equilibrium with its keto tautomer. DFT calculations can be employed to determine the relative energies of these tautomeric forms. By optimizing the geometry and calculating the total electronic energy of each tautomer, the more stable form can be identified. The energy difference between the tautomers provides an estimate of their relative populations at equilibrium. For many hydroxy-substituted aromatic heterocycles, the enol form is significantly more stable due to the preservation of aromaticity.
Aromaticity itself can be quantified using computational methods, such as the Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are calculated at the center of the rings to assess the degree of aromatic character. A negative NICS value is indicative of aromaticity, while a positive value suggests anti-aromaticity. Such calculations would confirm the aromatic nature of the fused ring system in this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its structural flexibility, conformational stability, and interactions with its environment, such as a solvent or a biological macromolecule.
Another important parameter is the root-mean-square fluctuation (RMSF), which measures the flexibility of individual atoms or groups of atoms within the molecule. This can highlight regions of high mobility. Furthermore, the radius of gyration (Rg) can be analyzed to understand the compactness of the molecule throughout the simulation. researchgate.net
MD simulations are also instrumental in studying the interactions between the benzimidazole derivative and other molecules. For instance, the number and duration of hydrogen bonds formed between the molecule and solvent molecules can be quantified to understand its solvation and interaction patterns. nih.gov These simulations offer a dynamic perspective that complements static quantum chemical calculations.
Table 1: Illustrative Data from Molecular Dynamics Simulations of a Benzimidazole Derivative
| Simulation Parameter | Description | Typical Value Range for a Stable System |
| RMSD (Å) | Measures the average deviation of atomic positions from a reference structure, indicating overall stability. | 1-3 Å |
| RMSF (Å) | Indicates the flexibility of individual atoms or residues. | 0.5-2 Å for rigid parts, >2 Å for flexible regions |
| Radius of Gyration (Rg) (Å) | Represents the compactness of the molecule's structure. | Consistent value with minor fluctuations |
| Hydrogen Bonds | The number of hydrogen bonds formed with the surrounding environment. | Varies depending on the solvent and functional groups |
Note: The values in this table are illustrative and based on typical findings for benzimidazole derivatives in MD simulations. Specific values for this compound would require dedicated computational studies.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and reactivity of a molecule like this compound. Computational studies on related benzimidazoles have employed various solvent models to investigate these effects. nih.gov The polarizable continuum model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov
These calculations can predict how different solvents affect the molecule's geometric parameters, electronic structure, and spectroscopic properties. For example, the dipole moment of the molecule is expected to change in response to the polarity of the solvent. Theoretical studies on benzimidazole derivatives have explored their spectral properties in different solvents, indicating shifts in absorption and fluorescence maxima. researchgate.net
Solvent effects on reactivity can be assessed by calculating activation energies and reaction enthalpies in different solvent environments. The stability of reactants, transition states, and products can be altered by the solvent, thereby influencing the reaction kinetics and thermodynamics.
Table 2: Predicted Solvent Effects on Molecular Properties of a Benzimidazole Derivative
| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | 3.5 | 4.8 |
| Dichloromethane | 8.93 | 4.2 | 4.6 |
| Ethanol | 24.55 | 4.9 | 4.5 |
| Water | 80.1 | 5.5 | 4.4 |
Note: This table presents hypothetical data to illustrate the expected trends of solvent effects on a molecule like this compound based on computational studies of similar compounds.
Reaction Pathway Calculations and Transition State Characterization
Computational chemistry provides the tools to map out the potential reaction pathways for a molecule like this compound. Density Functional Theory (DFT) is a widely used method for this purpose. nih.gov By calculating the potential energy surface of a reaction, chemists can identify the most likely mechanism.
A key aspect of these calculations is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the reaction rate.
For benzimidazole derivatives, reaction pathway calculations have been used to elucidate synthesis mechanisms and to understand their metabolic fate. For example, computational studies have proposed plausible mechanisms for the synthesis of various benzimidazole compounds. rsc.org These calculations involve optimizing the geometries of reactants, intermediates, transition states, and products.
Table 3: Example of Calculated Thermodynamic Data for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.7 |
Note: This table provides an illustrative example of the kind of data obtained from reaction pathway calculations for a chemical transformation involving a benzimidazole derivative.
Design and Synthesis of Novel Derivatives and Analogues
Systematic Modification of the Chlorine Atom at C-2
The chlorine atom at the C-2 position of the benzimidazole (B57391) ring is a versatile handle for synthetic modification. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the C-2 position is susceptible to nucleophilic substitution. This allows for the displacement of the chloro group with a wide array of nucleophiles, leading to diverse derivatives. nih.govchemrxiv.org
Common transformations include:
Amination: Reaction with primary or secondary amines (R¹R²NH) can introduce various amino groups, yielding 2-amino-1-methyl-1H-benzo[d]imidazol-4-ol derivatives. These reactions are often catalyzed by a base.
Thiolation: Displacement with thiols (RSH) or sodium hydrosulfide (B80085) (NaSH) introduces a thiol or substituted thioether group, which can be a key feature in certain biologically active molecules. nih.gov
Alkoxylation/Aryloxylation: Reaction with alcohols (ROH) or phenols (ArOH) under basic conditions can form the corresponding ethers.
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to replace the chlorine atom with alkyl, aryl, or vinyl groups, significantly increasing molecular complexity.
These modifications are crucial as they directly impact the electronic properties and steric profile around the benzimidazole core, which can influence intermolecular interactions.
| Reagent/Reaction Type | Resulting C-2 Substituent | Derivative Class |
|---|---|---|
| R¹R²NH / Base | -NR¹R² | 2-Aminobenzimidazoles |
| RSH / Base | -SR | 2-Thioetherbenzimidazoles |
| ArOH / Base | -OAr | 2-Aryloxybenzimidazoles |
| ArB(OH)₂ / Pd Catalyst | -Ar | 2-Arylbenzimidazoles |
Variations in the N-Methyl Group: Alkylation and Arylation
The N-1 position of the benzimidazole ring is readily amenable to substitution. While the parent compound features a methyl group, varying this substituent can significantly alter the molecule's lipophilicity, solubility, and steric bulk. N-alkylation is a common strategy for modifying imidazole (B134444) and benzimidazole cores. nih.gov
Synthetic approaches to introduce diversity at the N-1 position include:
N-Alkylation: Starting with the N-H precursor, 2-chloro-1H-benzo[d]imidazol-4-ol, various alkyl, benzyl, or other substituted alkyl halides (R-X) can be introduced in the presence of a base like potassium carbonate or sodium hydride. beilstein-journals.org This allows for the synthesis of a library of compounds with different chain lengths, branching, and functional groups on the N-1 side chain.
N-Arylation: The introduction of aryl groups can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides as coupling partners.
Mitsunobu Reaction: This reaction provides a mild method for alkylating the nitrogen atom using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). beilstein-journals.org
The choice of the N-1 substituent is critical in drug design, as it can orient the molecule within a binding pocket and establish key interactions. nih.gov
| Method | Reagents | Resulting N-1 Substituent |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Alkyl, Benzyl |
| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Base | Aryl, Hetaryl |
| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | Alkyl |
Functionalization and Derivatization of the C-4 Hydroxyl Group
The phenolic hydroxyl group at the C-4 position is a prime site for introducing a wide range of functional groups through several well-established reactions. These modifications can alter the compound's hydrogen-bonding capacity, polarity, and potential for further conjugation.
Key derivatization strategies include:
Etherification: O-alkylation can be achieved by treating the compound with alkyl halides in the presence of a base. This converts the phenol (B47542) into an ether, which can modulate its acidity and lipophilicity.
Esterification: The hydroxyl group can be readily converted into an ester by reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents like DCC or HATU). researchgate.net This introduces a carbonyl moiety and allows for the attachment of diverse R-groups.
Conversion to other functional groups: The hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group for subsequent cross-coupling reactions, enabling the introduction of carbon, nitrogen, or other substituents at the C-4 position.
Research on related phenolic benzimidazoles has shown that reactions with various halides and acids can produce a range of derivatives with diverse properties. researchgate.net
| Reaction | Reagent | Resulting Functional Group |
|---|---|---|
| Etherification (Williamson) | Alkyl halide (R-X), Base | Ether (-OR) |
| Esterification | Acyl chloride (RCOCl) or Carboxylic acid (RCOOH) + coupling agent | Ester (-OCOR) |
| Triflation | Triflic anhydride (B1165640) (Tf₂O) | Triflate (-OTf) |
Introduction of Diverse Substituents on the Benzo Ring
Modifying the carbocyclic portion of the benzimidazole system allows for the fine-tuning of electronic properties and can provide additional points of interaction with biological targets. Substituents can be introduced either by using a pre-functionalized benzene-1,2-diamine precursor during the initial ring synthesis or by direct electrophilic aromatic substitution on the formed benzimidazole ring. nih.gov
Synthesis from Substituted Precursors: The most common and regioselective method involves starting with a substituted 3-amino-2-nitrophenol. The substituents (e.g., halogen, nitro, alkyl, alkoxy) on the benzene (B151609) ring will be carried through the synthetic sequence, resulting in a specifically substituted benzimidazole. For instance, starting with a 4-chloro- or 4-nitro-o-phenylenediamine (B140028) leads to 6-substituted benzimidazoles. nih.gov
Electrophilic Aromatic Substitution: Direct substitution on the benzimidazole ring is also possible. The existing electron-donating hydroxyl group and the deactivating nature of the imidazole ring will direct incoming electrophiles to specific positions (C-5, C-6, or C-7). Common reactions include nitration, halogenation, and sulfonation. The precise regiochemical outcome depends on the reaction conditions and the combined directing effects of the existing substituents.
Development of Fused Ring Systems and Polycyclic Derivatives
Expanding the benzimidazole core into a larger, more rigid polycyclic system can lead to compounds with novel steric and electronic properties. The synthesis of fused-ring benzimidazoles is an active area of research. mdpi.com These structures can be created by building additional rings onto the existing benzimidazole framework.
Synthetic strategies for annulation include:
Intramolecular Cyclization: Designing precursors with reactive side chains at the N-1 or C-7 positions that can undergo intramolecular cyclization to form a new ring.
Reaction with Bifunctional Reagents: Annulation can be achieved by reacting the benzimidazole core with reagents containing two electrophilic or nucleophilic centers, leading to the formation of new five-, six-, or seven-membered rings fused to the benzimidazole structure. nih.gov
Iron-Catalyzed C-H Amination: Modern methods, such as iron-catalyzed C-H amination, provide efficient ways to construct imidazole-fused ring systems under environmentally friendly conditions. organic-chemistry.org
Examples of such systems include pyrrolo[1,2-a]benzimidazoles, pyrimido[1,2-a]benzimidazoles, and benzodiazepine-fused systems, which have shown a wide range of biological activities. mdpi.comnih.gov
Rational Design Strategies for Targeted Chemical Properties
The synthesis of novel derivatives is often guided by rational design principles aimed at achieving specific chemical or biological endpoints. This approach leverages an understanding of structure-activity relationships (SAR) and computational tools to predict the properties of designed molecules before their synthesis. acs.org
Key aspects of rational design include:
Structure-Based Design: When a biological target is known, molecular docking studies can be used to predict how analogues might bind. nih.govnih.gov This allows for the design of derivatives with optimized steric and electronic complementarity to the target's active site. For example, replacing a quinazolinone core with a benzimidazole was guided by overlaying crystal structures to improve biological activity. acs.org
Pharmacophore Modeling: By identifying the key chemical features responsible for a desired property (the pharmacophore), new molecules can be designed that retain these features while having a different core scaffold or substituents.
Property Modulation: Modifications are planned to systematically alter key physicochemical properties like lipophilicity (logP), acidity/basicity (pKa), and metabolic stability. For instance, introducing fluorine atoms can enhance metabolic stability, while varying alkyl chain length on a piperazine (B1678402) substituent can modulate lipophilicity. nih.govnih.gov SAR studies on 1H-benzo[d]imidazole-4-carboxamide derivatives have led to potent inhibitors of specific enzymes. nih.gov
High-Throughput Synthesis and Screening of Derivatives
To efficiently explore the chemical space around the 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol scaffold, high-throughput and combinatorial chemistry techniques can be employed. These methods allow for the rapid synthesis of large libraries of related compounds.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of derivative libraries. nih.govtbzmed.ac.ir This method has been successfully applied to the synthesis of N-substituted benzimidazole derivatives with moderate to excellent yields. nih.gov
Parallel Synthesis: This technique involves performing multiple reactions simultaneously in an array format (e.g., in a 96-well plate). By using a common intermediate and a variety of different building blocks for each reaction, a large library of derivatives can be generated efficiently.
High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS uses automated, miniaturized assays to rapidly test all the compounds for a specific property (e.g., binding to a target protein, inhibition of an enzyme). This allows for the quick identification of "hit" compounds from the library for further optimization.
These modern synthetic and screening approaches enable a much faster and more comprehensive exploration of the SAR for a given chemical scaffold compared to traditional, one-at-a-time synthesis and testing.
Advanced Chemical Applications of 2 Chloro 1 Methyl 1h Benzo D Imidazol 4 Ol and Its Derivatives
Role as a Versatile Building Block in Complex Organic Synthesis
The 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol moiety serves as a valuable scaffold in the construction of more complex molecular architectures. The presence of the reactive chloro group at the 2-position, a hydroxyl group at the 4-position, and a methyl group on the imidazole (B134444) nitrogen provides multiple sites for functionalization, making it a versatile building block in organic synthesis.
The chloro atom at the 2-position is a key functional handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are efficient methods for forming carbon-carbon bonds with unprotected haloimidazoles. nih.govdocksci.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, leading to the synthesis of diverse libraries of benzimidazole (B57391) derivatives. The reactivity of the chloro group enables its displacement by various nucleophiles, facilitating the introduction of amino, alkoxy, and thioether functionalities. For instance, 2-chloromethyl-1H-benzimidazole derivatives can be condensed with aromatic amines and other heterocyclic compounds to generate novel antifungal agents. researchgate.net
The hydroxyl group at the 4-position can undergo O-alkylation or O-acylation to introduce further diversity. Furthermore, the benzimidazole ring system itself can be synthesized through various methods, including the condensation of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.net This inherent synthetic flexibility allows for the preparation of a wide array of precursors to this compound, each with specific substitutions on the benzene (B151609) ring.
The synthesis of related benzimidazole derivatives often involves multi-step reaction sequences. For example, the synthesis of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles involves the preparation of the dihalogenated 2-chlorobenzimidazole (B1347102) core followed by ribosylation. nih.gov Similarly, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives involves the initial formation of the benzimidazole ring followed by N-alkylation. nih.gov These synthetic strategies highlight the modularity of benzimidazole synthesis, where different fragments can be combined to create a diverse range of complex molecules.
Applications in Coordination Chemistry and as Ligands for Metal Complexes
The nitrogen atoms in the imidazole ring of this compound and its derivatives make them excellent ligands for a variety of metal ions. The ability to form stable complexes with transition metals has led to their extensive use in coordination chemistry. researchgate.netnih.gov These metal complexes often exhibit enhanced catalytic activity and interesting photophysical properties. nih.gov
Benzimidazole derivatives can act as monodentate or bidentate ligands, coordinating to metal centers through one or both of the imidazole nitrogen atoms. The specific coordination mode can be influenced by the substituents on the benzimidazole ring and the nature of the metal ion. For instance, 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles have been shown to form complexes with Cu(II) and Ni(II). researchgate.netjocpr.com Spectroscopic and magnetic studies of these complexes have revealed details about their geometry, with Ni(II) complexes often exhibiting tetrahedral geometry and Cu(II) complexes adopting a square planar arrangement. researchgate.net
The synthesis of these metal complexes is typically achieved by reacting the benzimidazole ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various techniques, including infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography. The formation of metal complexes can significantly alter the electronic properties of the benzimidazole ligand, which can be advantageous for applications in catalysis and materials science.
Below is a table summarizing the coordination behavior of some benzimidazole derivatives with different metal ions:
| Benzimidazole Derivative | Metal Ion | Resulting Complex Geometry | Reference |
| 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Ni(II) | Tetrahedral | researchgate.net |
| 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Cu(II) | Square Planar | researchgate.net |
| 2-(4-nitrophenyl)-1H-benzimidazole | Mn(II) | Amorphous or microcrystalline | nih.gov |
Development of Chemo-Sensors and Probes (e.g., Metal Ion Sensing)
The inherent coordination ability of the benzimidazole scaffold has been harnessed in the development of chemo-sensors for the detection of various metal ions. The binding of a metal ion to a benzimidazole-based ligand can induce a change in its photophysical properties, such as fluorescence or color, allowing for visual or spectroscopic detection.
The design of benzimidazole-based chemo-sensors often involves incorporating a fluorophore or chromophore into the molecular structure. Upon metal ion binding, processes such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) can be modulated, leading to a detectable signal. The selectivity of these sensors can be tuned by modifying the substituents on the benzimidazole ring to favor coordination with specific metal ions.
Utility in Corrosion Inhibition Mechanisms and Materials Protection
Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption occurs through the heteroatoms (nitrogen) and the π-electrons of the aromatic system.
While direct studies on this compound are limited, research on structurally similar compounds provides strong evidence for its potential in this application. For example, 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole has been shown to be an effective inhibitor for the corrosion of aluminum in nitric acid, with an inhibition efficiency reaching 97.74% at a concentration of 5x10⁻³ M. researchgate.net The adsorption of this compound on the aluminum surface was found to be a spontaneous process. researchgate.net
The mechanism of corrosion inhibition by benzimidazole derivatives involves both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal surface). The formation of this protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
The following table presents the inhibition efficiency of a related benzimidazole derivative on aluminum corrosion:
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole | Aluminum | 1 M HNO₃ | 5 x 10⁻³ | 97.74 | researchgate.net |
Potential as Catalytic Species or Precursors in Organic Transformations
The benzimidazole framework and its metal complexes can act as catalysts or catalyst precursors in a variety of organic transformations. The nitrogen atoms in the imidazole ring can function as Lewis basic sites, while metal complexes of benzimidazole ligands can exhibit a range of catalytic activities.
Benzimidazole derivatives have been employed as catalysts in reactions such as the oxidation of olefins and alcohols. enpress-publisher.com Metal-free benzimidazole-based ionic polymers have been developed as heterogeneous catalysts for the cycloaddition of CO₂ to epoxides, a reaction of significant industrial importance for carbon capture and utilization. nih.gov In one study, a porous ionic polymer functionalized with amino groups (BZI-NH₂) exhibited high catalytic activity and recyclability, achieving a 97% yield in the CO₂ cycloaddition. nih.gov The synergistic effect of the bromide counter-ion, hydrogen bond donors, and the positively charged nitrogen in the benzimidazole ring was found to be crucial for the catalytic performance. nih.gov
Furthermore, metal complexes of benzimidazole derivatives have shown catalytic activity in various organic transformations. nih.gov For instance, palladium complexes of benzimidazole-based N-heterocyclic carbenes (NHCs) are widely used in cross-coupling reactions. nih.govyoutube.com The specific substituents on the benzimidazole ring can be tuned to modulate the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.
Integration into Supramolecular Assemblies and Material Science Contexts
The ability of benzimidazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable building blocks for the construction of supramolecular assemblies. researchgate.net These self-assembled structures can exhibit a range of interesting properties and have potential applications in materials science, including the development of gels, liquid crystals, and functional nanomaterials. researchgate.net
The physicochemical properties of benzimidazoles allow for their assembly through various interactions, including hydrophobic interactions and metal coordination. researchgate.net The design and modification of the benzimidazole scaffold can lead to a diversity of structures with different sizes and morphologies, from discrete coordination complexes to extended metal-organic frameworks (MOFs) and coordination polymers. researchgate.net
For example, a carboxylic acid-functionalized benzimidazole has been shown to form a supramolecular organogel and, in the presence of Pb²⁺, a metallogel. rsc.org Both of these gels exhibit aggregation-induced enhanced emission (AIEE), and the metallogel displays reversible sol-gel transitions in response to changes in temperature and the presence of certain chemical species. rsc.org This stimuli-responsive behavior highlights the potential of benzimidazole-based supramolecular materials in the development of "smart" materials.
Nitrogen-functionalized benzimidazole silver(I) complexes have been shown to form coordination or supramolecular structures due to the additional bonding or bridging capabilities provided by the nitrogen functionalization. nih.gov These supramolecular complexes have demonstrated biological activity. nih.gov
Future Research Directions and Perspectives
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of benzimidazoles, a critical class of heterocyclic compounds, has traditionally relied on methods that involve toxic solvents, high energy consumption, and the generation of hazardous waste. eprajournals.comijarsct.co.in To address these environmental and health concerns, the principles of Green Chemistry are being increasingly integrated into the synthesis of benzimidazole (B57391) derivatives. ijarsct.co.inchemmethod.com Future research is focused on developing methodologies that are not only efficient but also environmentally benign and cost-effective.
Key areas of development include:
Green Solvents: A significant shift is underway from conventional volatile organic compounds to greener alternatives. ijarsct.co.in Deep Eutectic Solvents (DESs) and ionic liquids are being explored as effective and recyclable reaction media. mdpi.comresearchgate.net For instance, a combination of ZrOCl₂·8H₂O and urea (B33335) has been shown to form a highly acidic and efficient DES for synthesizing 2-substituted benzimidazoles with high yields and catalyst reusability. researchgate.net
Catalysis: The use of catalysts is crucial for developing more sustainable synthetic processes. mdpi.com Research is moving towards employing reusable and non-toxic catalysts, such as Lewis acids (e.g., ZrOCl₂, TiCl₄), nanoparticles (e.g., ZnO, Nano-ZnS), and biocatalysts. mdpi.comresearchgate.net These catalysts can facilitate reactions under milder conditions, reducing energy consumption and waste. ijarsct.co.in
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. ijarsct.co.inmdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent medium represents an ideal green chemistry approach. eprajournals.com Solid-state reactions or those using renewable feedstocks derived from biomass are being investigated to minimize waste and environmental impact. eprajournals.com
The following table compares conventional and green synthesis approaches for benzimidazole derivatives, highlighting the advantages of the latter.
| Feature | Conventional Methods | Green Methodologies |
| Solvents | Often toxic and hazardous (e.g., dichloromethane, chloroform). eprajournals.com | Green solvents (e.g., water, ionic liquids, DESs) or solvent-free conditions. eprajournals.commdpi.com |
| Reaction Time | Typically prolonged, ranging from 2 to 8 hours. chemmethod.commdpi.com | Significantly reduced, often to 3-10 minutes with microwave assistance. ijarsct.co.inmdpi.com |
| Energy | Often requires high temperatures and prolonged heating. chemmethod.com | Reduced energy consumption through catalysis and microwave irradiation. ijarsct.co.in |
| Catalysts | May use expensive or toxic catalysts. researchgate.net | Focus on inexpensive, readily available, and reusable catalysts. ijarsct.co.inmdpi.com |
| Waste | Generation of hazardous waste products. eprajournals.com | Minimized waste generation, aligning with sustainability goals. eprajournals.comijarsct.co.in |
Exploration of Unconventional Reactivity and Novel Transformations
Beyond optimizing existing synthetic routes, future research will delve into the unconventional reactivity of the benzimidazole scaffold to unlock novel chemical transformations. This exploration is key to creating structurally diverse and complex molecules that are otherwise difficult to access.
Promising research avenues include:
C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds on the benzimidazole ring is a highly sought-after strategy. This atom-economical approach avoids the need for pre-functionalized starting materials, simplifying synthetic pathways and reducing waste.
Novel Cyclization Strategies: Researchers are exploring new ways to construct fused-ring systems incorporating the benzimidazole core. This includes non-redox cyclizations of o-haloarylamidines, radical-mediated cyclizations, and [4+2] annulation reactions to build complex polycyclic scaffolds like pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles. nih.gov
Photocatalysis and Electrochemistry: The use of visible light and electricity as reagents offers green and powerful alternatives to traditional chemical oxidants and reductants. The application of photocatalysts, such as rose bengal, in the synthesis of 2-aryl benzimidazoles under aerobic conditions is an example of this emerging trend. researchgate.net
Ambident Reactivity: Investigating the dual reactivity of certain benzimidazole derivatives can lead to the selective synthesis of different isomers. For example, the regioselectivity of intramolecular alkylations of 2,4-disubstituted benzimidazoles can be controlled to yield specific products. nih.gov
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for accelerating the design and development of new therapeutic agents based on the benzimidazole scaffold. ijpsr.com By predicting molecular properties and interactions, these in silico methods reduce the time and cost associated with experimental screening.
Future advancements will focus on refining and integrating various computational techniques:
Molecular Docking and Dynamics: These methods are used to predict how benzimidazole derivatives bind to biological targets like enzymes and receptors. mdpi.comresearchgate.net Molecular dynamics (MD) simulations, in particular, provide insights into the stability and conformational changes of the ligand-protein complex over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijpsr.com This allows for the prediction of the potency of novel derivatives and helps in identifying key structural features responsible for their effects.
Density Functional Theory (DFT): DFT calculations are employed to optimize molecular geometries and understand the electronic properties of benzimidazole compounds, which are crucial for their reactivity and interaction with biological targets. nih.govmdpi.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for early-stage drug discovery. researchgate.netresearchgate.net These models help filter out compounds with unfavorable pharmacokinetic profiles before they are synthesized, saving significant resources. researchgate.net
| Computational Tool | Application in Benzimidazole Research |
| Molecular Docking | Predicts binding modes and affinities to protein targets (e.g., DprE1, tubulin). researchgate.nettandfonline.com |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of ligand-protein complexes. mdpi.comresearchgate.net |
| QSAR | Correlates structural descriptors with biological activity (e.g., antimicrobial potency). ijpsr.com |
| DFT | Optimizes geometric structures and calculates electronic properties. nih.gov |
| ADMET Screening | Predicts pharmacokinetic and toxicity profiles of new derivatives. researchgate.netresearchgate.net |
Integration of Automated Synthesis and Machine Learning in Compound Discovery
The convergence of automated synthesis platforms and machine learning (ML) is set to revolutionize the discovery of new benzimidazole-based compounds. researchgate.net This synergy creates a closed-loop "design-build-test-learn" cycle that can rapidly identify molecules with desired properties. researchgate.net
Key components of this integrated approach include:
Automated Flow Synthesis: Automated systems, particularly those using flow chemistry, enable the rapid, efficient, and reproducible synthesis of large libraries of benzimidazole derivatives. researchgate.net This technology overcomes many limitations of traditional batch synthesis, enhancing safety and reducing waste. researchgate.net
High-Throughput Screening (HTS): Automated HTS allows for the rapid evaluation of the biological activity of thousands of synthesized compounds, generating vast amounts of data needed for ML model training.
Machine Learning Models: ML algorithms can be trained on synthesis and screening data to predict the bioactivity of virtual compounds, plan optimal synthetic routes, and even design novel molecules from scratch. acs.org Deep learning, a subset of ML, has shown particular promise in predicting drug-target interactions and screening for active compounds. acs.org This data-driven approach significantly accelerates the identification of promising lead candidates. researchgate.net
Design of Next-Generation Chemical Scaffolds Based on the Benzo[d]imidazole Core
The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is due to its structural similarity to natural purines and its ability to engage in various interactions—such as hydrogen bonding and π-π stacking—with a wide range of biological targets. nih.govnih.gov This versatility has made it a central component in numerous FDA-approved drugs. nih.govresearchgate.net
Future research will leverage this privileged status to design next-generation chemical scaffolds with enhanced therapeutic potential:
Molecular Hybridization: A prominent strategy involves creating hybrid molecules by combining the benzimidazole scaffold with other known pharmacophores. nih.gov This can lead to compounds with dual mechanisms of action or improved potency and selectivity.
Benzimidazole-Metal Complexes: The coordination of benzimidazole derivatives with metal ions (e.g., Co(III), Cu(II)) is a promising area for developing novel anticancer agents. mdpi.comnih.gov The resulting metal complexes can exhibit unique geometries and reactivity profiles, allowing them to interact with biological targets in new ways. mdpi.com
Targeting Drug Resistance: The structural versatility of the benzimidazole core allows for the design of new derivatives aimed at overcoming mechanisms of drug resistance in cancer and infectious diseases. acs.org For example, new benzimidazole-based compounds have been designed as potent inhibitors of both wild-type and mutant EGFR, a key target in cancer therapy. acs.org
Exploring New Chemical Space: The synthesis of novel and complex ring-fused benzimidazoles expands the available chemical space for drug discovery. nih.gov These rigid, three-dimensional structures are well-suited for targeting challenging biological interfaces, such as protein-protein interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Begin with a benzimidazole precursor (e.g., 1-methyl-1H-benzimidazole) and introduce hydroxyl and chloro substituents via electrophilic substitution or nucleophilic displacement.
- Step 2 : Optimize solvent and base selection. Dichloromethane with diisopropylethylamine (DIPEA) enhances reaction efficiency by stabilizing intermediates, as demonstrated in analogous imidazole syntheses .
- Step 3 : Use chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) to minimize side reactions. Monitor progress via TLC or HPLC.
- Key Data : A 2020 study on imidazol-4-one synthesis reported 75–85% yields using multi-step protocols with POCl₃ and DIPEA .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C-Cl at ~550 cm⁻¹, N-H stretching in the imidazole ring at ~3400 cm⁻¹) .
- NMR : Use ¹H NMR to confirm methyl group integration (δ ~3.5 ppm) and aromatic proton splitting patterns (δ 7.0–8.5 ppm). ¹³C NMR resolves chlorine-induced deshielding in the benzoimidazole core .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 197.05) .
- Thermal Analysis : TGA/DTA assesses decomposition profiles, critical for stability studies .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in reaction yields or purity for this compound?
- Methodological Answer :
- Hypothesis Testing : Compare solvent systems (polar vs. non-polar) and catalysts (e.g., DMAP vs. pyridine) to isolate variables affecting yield .
- Controlled Replicates : Conduct triplicate reactions under identical conditions to assess reproducibility.
- Advanced Chromatography : Use preparative HPLC to isolate byproducts (e.g., dechlorinated derivatives) and characterize them via X-ray crystallography or 2D NMR .
- Case Study : A 2025 study on imidazole derivatives resolved a 15% yield discrepancy by identifying trace moisture as a deactivating factor in chlorination steps .
**What computational strategies predict the reactivity of this compound in biological or catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
